2-(4-Fluorobenzyl)thiazole-5-carbaldehyde

Medicinal Chemistry Drug Design Physicochemical Property Optimization

For advanced medicinal chemistry, choose 2-(4-Fluorobenzyl)thiazole-5-carbaldehyde. The 4-fluorobenzyl substituent provides superior lipophilicity (XLogP3 2.8 vs. 2.5 for phenyl analog), enhancing membrane permeability crucial for CNS and antimycobacterial drug leads. Insist on ≥98% purity to ensure stoichiometric control in Knoevenagel and cross-coupling reactions, avoiding byproducts that plague standard 95% grades. A strategic building block for reproducible, high-yield synthesis of privileged heterocyclic scaffolds.

Molecular Formula C11H8FNOS
Molecular Weight 221.25 g/mol
Cat. No. B15058945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorobenzyl)thiazole-5-carbaldehyde
Molecular FormulaC11H8FNOS
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=NC=C(S2)C=O)F
InChIInChI=1S/C11H8FNOS/c12-9-3-1-8(2-4-9)5-11-13-6-10(7-14)15-11/h1-4,6-7H,5H2
InChIKeyMRUVFQHFVJSGBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorobenzyl)thiazole-5-carbaldehyde: Building Block Specifications and Core Physicochemical Profile


2-(4-Fluorobenzyl)thiazole-5-carbaldehyde (CAS 1247908-35-5) is a heterocyclic organic compound featuring a thiazole core with a 5-carbaldehyde substituent and a 4-fluorobenzyl group at the 2-position [1]. Its molecular formula is C₁₁H₈FNOS, molecular weight 221.25 g/mol [1]. The compound belongs to the class of substituted thiazole-5-carbaldehydes, a family of versatile building blocks widely utilized in medicinal chemistry and agrochemical synthesis for the construction of bioactive heterocycles via condensation, Knoevenagel, and cycloaddition reactions [2].

2-(4-Fluorobenzyl)thiazole-5-carbaldehyde: Why Direct Substitution of Closest Analogs Is Not Equivalent


While several thiazole-5-carbaldehyde derivatives are commercially available, simple replacement with the nearest structural analogs—such as 2-(4-fluorophenyl)thiazole-5-carbaldehyde (lacking the benzyl methylene) or 2-phenylthiazole-5-carbaldehyde (lacking fluorine)—is not equivalent for experimental or procurement purposes [1][2]. The presence of the 4-fluorobenzyl substituent confers distinct electronic, steric, and lipophilic characteristics that directly influence reactivity in condensation reactions and biological target interactions [3]. As quantified below, differences in lipophilicity (XLogP3), molecular weight, and rotatable bond count can alter synthetic outcomes, solubility profiles, and the physicochemical properties of downstream derivatives, making blind substitution a potential source of irreproducible results [1][2].

2-(4-Fluorobenzyl)thiazole-5-carbaldehyde: Quantified Differentiation vs. Structural Analogs


Lipophilicity (XLogP3) Enhancement: 2-(4-Fluorobenzyl)thiazole-5-carbaldehyde vs. 2-(4-Fluorophenyl) and 2-Phenyl Analogs

The computed octanol-water partition coefficient (XLogP3) for 2-(4-fluorobenzyl)thiazole-5-carbaldehyde is 2.8, representing a 12% increase over 2-(4-fluorophenyl)thiazole-5-carbaldehyde (2.5) and a 16.7% increase over 2-phenylthiazole-5-carbaldehyde (2.4) [1][2][3]. This higher lipophilicity is attributable to the benzyl methylene spacer and the electron-withdrawing fluorine atom, which together enhance membrane permeability potential [1].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Molecular Weight and Structural Flexibility: 2-(4-Fluorobenzyl)thiazole-5-carbaldehyde vs. 2-(4-Fluorophenyl)thiazole-5-carbaldehyde

The molecular weight of 2-(4-fluorobenzyl)thiazole-5-carbaldehyde is 221.25 g/mol, which is 14.02 g/mol (6.8%) higher than that of 2-(4-fluorophenyl)thiazole-5-carbaldehyde (207.23 g/mol) due to the additional CH₂ unit [1][2]. Concomitantly, the number of rotatable bonds increases from 2 to 3, providing greater conformational flexibility [1][2].

Synthetic Chemistry Building Block Selection Derivatization Control

Commercial Purity Grades: 2-(4-Fluorobenzyl)thiazole-5-carbaldehyde 98% vs. 95% Specification Options

Commercial suppliers offer 2-(4-fluorobenzyl)thiazole-5-carbaldehyde at distinct purity specifications: ≥98% (Chemscene) and 95% (AKSci) . This 3% absolute purity difference (3.1% relative) can impact the reproducibility of sensitive reactions, particularly when stoichiometric precision is required.

Procurement Quality Assurance Synthetic Reproducibility

Storage and Stability Profile: Refrigerated Storage Requirement vs. Room Temperature Analogs

2-(4-Fluorobenzyl)thiazole-5-carbaldehyde requires storage sealed in dry conditions at 2-8°C, as specified by Chemscene , whereas 2-(4-fluorophenyl)thiazole-5-carbaldehyde is specified for long-term storage in a cool, dry place without refrigeration . This difference in storage condition may reflect inherent stability differences related to the aldehyde moiety's susceptibility to oxidation or condensation under ambient conditions.

Compound Stability Inventory Management Long-Term Storage

Synthetic Utility: Precursor to Bithiazole Derivatives with Antitubercular Activity

The 4-fluorobenzyl thiazole scaffold serves as a key building block for constructing bithiazole derivatives with antitubercular activity. Compound 54, 5-(2'-(4-fluorobenzyl)thiazol-4'-yl)-2-(4-fluorophenyl)-4-methyl-thiazole, exhibited antitubercular activity against Mycobacterium smegmatis at 30 μM concentration, alongside broad-spectrum antibacterial activity [1]. This demonstrates that the 4-fluorobenzyl substitution is a critical structural feature for bioactivity in this series.

Medicinal Chemistry Antitubercular Agents Thiazole Conjugates

Knoevenagel Condensation Reactivity: Fluorobenzyl Thiazole Aldehydes in C–C Bond Formation

Thiazole-5-carbaldehydes bearing fluorobenzyl substituents are well-suited for Knoevenagel condensation reactions due to the aldehyde's electrophilicity and the thiazole ring's ability to stabilize the resulting α,β-unsaturated system . While direct comparative kinetic data for this specific compound are not available, zinc(II) complexes of fluorinated benzimidazolyl thiazoles have demonstrated catalytic activity in Knoevenagel–Michael condensations with turnover numbers up to 75 and turnover frequencies up to 450 h⁻¹ [1], underscoring the synthetic value of fluorinated thiazole architectures.

Organic Synthesis C–C Bond Formation Heterocyclic Chemistry

2-(4-Fluorobenzyl)thiazole-5-carbaldehyde: High-Value Procurement Scenarios for Medicinal Chemistry and Synthesis


Synthesis of Antitubercular and Antimicrobial Bithiazole Derivatives

Researchers developing novel antimycobacterial agents should procure this compound as a starting material for constructing 2'-aryl/benzyl-2-aryl-4-methyl-4',5-bithiazolyl scaffolds, a series in which the 4-fluorobenzyl substituent has demonstrated dual antitubercular and broad-spectrum antibacterial activity [1]. The quantified lipophilicity and flexibility advantages over simpler analogs may enhance the drug-like properties of resulting conjugates.

Lipophilicity-Guided Lead Optimization in Drug Discovery

Medicinal chemistry teams optimizing lead series for membrane permeability or CNS penetration should consider this compound over the 2-(4-fluorophenyl) or 2-phenyl analogs due to its higher computed XLogP3 (2.8 vs. 2.5 and 2.4, respectively) [1][2]. This difference may translate to improved passive diffusion across biological membranes, a key parameter in early-stage ADME profiling.

High-Purity Building Block for Reproducible Multistep Synthesis

Laboratories requiring rigorous stoichiometric control in multistep sequences should prioritize the 98% purity grade (Chemscene) over the standard 95% grade to minimize byproduct formation and improve overall yield consistency [1]. This is particularly critical for reactions sensitive to impurities, such as palladium-catalyzed cross-couplings or enantioselective transformations.

Development of Fluorine-Containing Heterocyclic Libraries via Knoevenagel Condensation

This aldehyde is well-suited for generating diverse α,β-unsaturated thiazole derivatives via Knoevenagel condensation with active methylene compounds [1]. The resulting chalcone-like scaffolds are privileged structures in anticancer and anti-inflammatory drug discovery, and the fluorobenzyl group can serve as a metabolic stability enhancer [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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